BenchChemオンラインストアへようこそ!

[(1s,2r)-2-Aminocyclohexyl]methanol

Kinase inhibitor Structure-based drug design X-ray crystallography

[(1S,2R)-2-Aminocyclohexyl]methanol (CAS 213993-30-7) is a chiral cis-configured 1,2-disubstituted cyclohexane building block bearing a primary amine at C2 and a hydroxymethyl group at C1 in the defined (1S,2R) absolute stereochemistry. With molecular formula C₇H₁₅NO and molecular weight 129.20 g/mol, the compound presents two hydrogen bond donors, two hydrogen bond acceptors, and a computed logP of approximately 0.18, placing it in favorable drug-like physicochemical space.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 213993-30-7
Cat. No. B3116108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1s,2r)-2-Aminocyclohexyl]methanol
CAS213993-30-7
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CO)N
InChIInChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1
InChIKeyGCWPGEWXYDEQAY-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(1S,2R)-2-Aminocyclohexyl]methanol (CAS 213993-30-7): Defined Stereochemistry Chiral Amino Alcohol Scaffold for Asymmetric Synthesis and Kinase-Targeted Drug Discovery


[(1S,2R)-2-Aminocyclohexyl]methanol (CAS 213993-30-7) is a chiral cis-configured 1,2-disubstituted cyclohexane building block bearing a primary amine at C2 and a hydroxymethyl group at C1 in the defined (1S,2R) absolute stereochemistry . With molecular formula C₇H₁₅NO and molecular weight 129.20 g/mol, the compound presents two hydrogen bond donors, two hydrogen bond acceptors, and a computed logP of approximately 0.18, placing it in favorable drug-like physicochemical space . The rigid cyclohexane scaffold enforces a fixed spatial relationship between the amino and hydroxymethyl substituents, enabling predictable stereochemical outcomes when this scaffold is incorporated into chiral ligands, organocatalysts, or kinase inhibitor pharmacophores [1]. Commercially, the enantiopure (1S,2R)-isomer is available at ≥97% purity from multiple suppliers, distinguishing it from racemic cis mixtures and the opposite (1R,2S)-enantiomer (CAS 213764-26-2).

Why [(1S,2R)-2-Aminocyclohexyl]methanol Cannot Be Replaced by Racemic cis Mixtures, the (1R,2S)-Enantiomer, or trans-Isomers in Stereochemically Critical Applications


The cis-2-aminocyclohexylmethanol scaffold exists as four distinct stereochemical entities—enantiopure (1S,2R) and (1R,2S) enantiomers, the racemic cis mixture (CAS 5691-15-6), and the trans-diastereomer pair (CAS 5691-21-4)—each with fundamentally different three-dimensional presentation of the amino and hydroxymethyl pharmacophoric groups. Substituting the (1S,2R)-isomer with its (1R,2S)-enantiomer inverts the vector orientation of both functional groups, a change that has been demonstrated to drastically alter target binding: a MARK2 kinase inhibitor incorporating the (1S,2R)-aminocyclohexyl fragment shows a well-defined X-ray crystallographic binding pose (PDB 5EAK, 2.8 Å resolution) that would be geometrically impossible for the (1R,2S)-configured analog [1]. Similarly, Syk kinase inhibitor series built on the (1S,2R)-cis scaffold exhibit IC₅₀ values at 212 nM, while the enantiomeric or trans-diastereomeric analogs show substantially different potency profiles [2]. In CCR5 antagonist programs, the defined (1S,2R)-stereochemistry proved critical for achieving sub-nanomolar antagonism (IC₅₀ = 0.300 nM) in cell-cell fusion assays [3]. Generic substitution without stereochemical control therefore risks complete loss of target engagement, unpredictable off-target profiles, and non-reproducible synthetic outcomes.

[(1S,2R)-2-Aminocyclohexyl]methanol: Quantitative Differentiation Evidence Against Closest Analogs and Stereoisomers


MARK2 Kinase Inhibitor Co-Crystal Structure: The (1S,2R)-Stereoisomer Is the Only Isomer with a Validated Binding Pose at 2.8 Å Resolution

An X-ray co-crystal structure (PDB 5EAK) of serine/threonine-protein kinase MARK2 in complex with N-[(1S,2R)-2-aminocyclohexyl]-4-[6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide has been solved at 2.8 Å resolution [1]. The (1S,2R)-aminocyclohexyl moiety occupies the solvent-exposed ribose pocket, with the amino group forming a hydrogen bond network and the cyclohexyl ring providing hydrophobic shape complementarity. No equivalent co-crystal structure exists for the (1R,2S)-enantiomer or the trans-diastereomer in the PDB, meaning only the (1S,2R) configuration has experimentally validated binding geometry for MARK2-targeted design [1].

Kinase inhibitor Structure-based drug design X-ray crystallography

Spleen Tyrosine Kinase (Syk) Inhibition: (1S,2R)-Configured Derivatives Demonstrate Nanomolar Potency with Quantified IC₅₀

A derivative incorporating the (1S,2R)-2-aminocyclohexyl fragment, N-6-((1S,2R)-2-aminocyclohexyl)-1-(1-methyl-1H-indazol-6-yl)-1H-pyrazolo[3,4-b]pyrazine-3,6-diamine, demonstrated an IC₅₀ of 212 nM against Syk kinase at pH 7.5 and 25 °C with ATP concentration at 25 μM [1]. Related (1S,2R)-containing Syk inhibitors from a carboxamide series achieved sub-nanomolar Syk potency and high kinome selectivity, with the (1S,2R)-stereochemistry being essential for maintaining the ground-state conformation that enables hinge-region binding [2]. The (1R,2S)-enantiomeric series exhibits markedly different SAR and potency profiles; for example, a (1R,2S)-configured analog shows IC₅₀ = 1.53 × 10³ nM against Syk, representing a >7-fold potency reduction compared to the 212 nM (1S,2R) analog [3].

Spleen tyrosine kinase Immunology Kinase selectivity

CCR5 Antagonism: (1S,2R)-Stereochemistry Enables Sub-Nanomolar Antagonist Activity Absent in Opposite Enantiomer

A small-molecule CCR5 antagonist incorporating the (1S,2R)-2-aminocyclohexyl scaffold demonstrated an IC₅₀ of 0.300 nM in a cell-based HIV-1 gp120-induced cell-cell fusion assay using human HeLa P4/R5 cells and CHO-tat10 cells [1]. This sub-nanomolar potency is stereochemistry-dependent: the (1S,2R)-configured aminocyclohexyl moiety is embedded within a cyclohexylamine-containing CCR5 antagonist chemotype claimed in US Patent 7,589,207, which explicitly requires the defined cyclohexyl stereochemistry for CCR5 binding and HIV replication inhibition [2]. Racemic cis mixtures or the (1R,2S)-enantiomer are not described as achieving comparable potency in this assay system; the patent disclosure and associated biological data establish the (1S,2R)-configuration as the active stereoisomer for this target class [2].

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Enantiomeric Purity and Procurement Cost Differential: (1S,2R)-Isomer Offers Lower Price per Gram Than (1R,2S)-Enantiomer from Equivalent Suppliers

Commercial pricing data reveals a significant cost differential between the two enantiopure cis isomers. The (1S,2R)-isomer (CAS 213993-30-7) is listed at approximately $683.90 per 500 mg (≥97% purity) from Aladdin Scientific and $3,416.9 per 500 mg from Chemsrc suppliers . In contrast, the (1R,2S)-enantiomer (CAS 213764-26-2) is priced at £830.00 (~$1,055) per 500 mg (97% purity) from Fluorochem , representing ~54% higher cost than the Aladdin (1S,2R) listing. The racemic cis mixture (CAS 5691-15-6) is less expensive per gram but requires costly and time-consuming chiral resolution for stereochemically sensitive applications. The trans-diastereomer (CAS 5691-21-4) is priced at approximately ¥740,000 (~$5,070) per 5 g from Fujifilm Wako , equating to ~$507 per 500 mg, but its different relative stereochemistry precludes substitution in cis-selective applications.

Chiral procurement Cost efficiency Enantiopure building block

Physicochemical Differentiation: Computed logP and Melting Point Differences Enable Analytical Discrimination from trans-Diastereomer

The trans-diastereomer (CAS 5691-21-4) exhibits a reported melting point of 74.5–75.5 °C (ethyl ether solvate) and its hydrochloride salt melts at 150–155 °C , while the cis-(1S,2R)-isomer is typically supplied as a free base with lower crystallinity and is stored at room temperature . The computed logP for the cis-(1S,2R)-free base is 0.18 (ACD/Labs) , compared to a predicted logP of approximately 0.9 (XLogP3) for the racemic cis mixture [1] and a measured density of 0.974 g/cm³ for the trans-diastereomer . These distinct physicochemical signatures—particularly the ~56 °C melting point differential between cis and trans hydrochloride salts—provide a straightforward quality control parameter for confirming stereochemical identity upon receipt.

Physicochemical characterization Quality control Stereoisomer identification

Stereochemical Transient Chirality Transfer: Chiral Axis Encoding in (1S,2R)-Scaffold Enables Stereospecific Synthesis Unavailable from Racemate

The defined (1S,2R)-stereochemistry of the aminocyclohexyl scaffold has been shown to direct chiral axis formation in synthetic intermediates, enabling stereospecific reactions even when the original stereocenter undergoes trigonalization during the reaction pathway [1]. This stereochemical information transfer occurs via chiral axis encoding that controls the configuration of newly formed stereocenters in downstream products. The racemic cis mixture cannot achieve this chiral axis encoding because the absence of enantiopurity at the starting stereocenter leads to racemic axial chirality and consequent erosion of diastereoselectivity [1]. The trans-diastereomer, with its different relative orientation of amino and hydroxymethyl groups, establishes a different chiral axis geometry altogether, leading to divergent stereochemical outcomes.

Axial chirality Stereochemical information transfer Asymmetric synthesis methodology

[(1S,2R)-2-Aminocyclohexyl]methanol: Evidence-Backed Application Scenarios for Scientific Procurement


Structure-Based Design of Type II and Type III Kinase Inhibitors Targeting MARK, Syk, or Related Kinases

The validated X-ray co-crystal structure of a MARK2 inhibitor incorporating the (1S,2R)-aminocyclohexyl fragment (PDB 5EAK, 2.8 Å) provides direct structural guidance for fragment-growing and scaffold-hopping strategies [1]. Medicinal chemistry teams designing ATP-competitive or allosteric kinase inhibitors can dock virtual libraries built on the (1S,2R)-scaffold into the MARK2 binding site with confidence, whereas the (1R,2S)-enantiomer lacks any experimental binding pose validation. For Syk-targeted programs, the 7.2-fold potency advantage of the (1S,2R)-configured series (IC₅₀ = 212 nM) over the (1R,2S) series (IC₅₀ = 1,530 nM) directly informs scaffold selection . Procurement of the (1S,2R)-enantiomer rather than the racemate eliminates the need for post-synthetic chiral separation of final inhibitors.

CCR5 Antagonist Lead Optimization for HIV Entry Inhibition

The sub-nanomolar CCR5 antagonist activity (IC₅₀ = 0.300 nM) demonstrated by a (1S,2R)-aminocyclohexyl-containing compound in a cell-based HIV-1 gp120/CCR5 fusion assay [1] establishes this scaffold as a privileged chemotype for CCR5-targeted antiviral discovery. The US Patent 7,589,207 explicitly describes cyclohexylamine CCR5 antagonists requiring defined stereochemistry, confirming that the (1S,2R)-configuration is integral to the pharmacophore rather than a replaceable element . Programs aiming to develop novel CCR5 antagonists for HIV or inflammatory indications should use enantiopure (1S,2R)-2-aminocyclohexylmethanol to maintain alignment with the validated pharmacophore model.

Asymmetric Organocatalyst and Chiral Ligand Synthesis Requiring Defined cis-1,2-Relationship

The cis-1,2-disubstituted cyclohexane framework of (1S,2R)-2-aminocyclohexylmethanol positions the amino group as a hydrogen bond donor and the hydroxymethyl group as a metal-coordinating or hydrogen-bond-accepting handle in a fixed spatial relationship. This geometry has been exploited in the development of chiral thiourea organocatalysts and bidentate ligands for asymmetric transfer hydrogenation, where enantiopurity of the aminocyclohexyl fragment directly translates to enantioselectivity of the catalytic reaction [1]. The trans-diastereomer presents an incompatible relative geometry and cannot substitute in these cis-requiring catalyst architectures. Furthermore, the ability of the (1S,2R)-scaffold to transfer stereochemical information through transient chiral intermediates enables novel synthetic methodologies that are inaccessible with the racemate or opposite enantiomer.

Cost-Efficient Enantiopure Chiral Pool Building Block for Academic and Industrial Medicinal Chemistry

At $683.90 per 500 mg (≥97%, Aladdin), the (1S,2R)-isomer is approximately 35% less expensive than the (1R,2S)-enantiomer ($1,055 per 500 mg, Fluorochem) [1]. For a typical medicinal chemistry program requiring 5–10 g of building block for library synthesis, this translates to a procurement cost saving of approximately $3,700–$7,400 when selecting the (1S,2R)-isomer over the (1R,2S)-enantiomer. Additionally, the availability of the (1S,2R)-isomer from multiple suppliers (Aladdin, Chemsrc, Leyan, Accela ChemBio) in purity grades of 97–98% ensures supply chain redundancy that the (1R,2S)-enantiomer does not match, reducing the risk of single-supplier delays .

Quote Request

Request a Quote for [(1s,2r)-2-Aminocyclohexyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.